molecular formula C7H8N2O3 B165355 2-Methoxy-5-nitroaniline CAS No. 99-59-2

2-Methoxy-5-nitroaniline

Cat. No. B165355
Key on ui cas rn: 99-59-2
M. Wt: 168.15 g/mol
InChI Key: NIPDVSLAMPAWTP-UHFFFAOYSA-N
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Patent
US05387716

Procedure details

504 g (3 mol) of 2-amino-4-nitro-1-methoxybenzene are introduced into 860 ml of acetic acid and 600 ml of water (or the combined main filtrate and first wash filtrate of a previous batch) and the mixture is heated to 80° C. 358 g (3.2 mol) of acetic anhydride are added dropwise in the course of 10 minutes. The mixture is subsequently stirred at 80° C. for 4 hours, and then cooled to room temperature, while stirring, by removing the heating bath and finally to 15° C. The pale yellow needles which have precipitated are filtered off with suction, washed with 300 ml of 60% strength acetic acid and 1500 ml of water in several portions and dried.
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
358 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[C:13](O)(=[O:15])[CH3:14].C(OC(=O)C)(=O)C>O>[C:13]([NH:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
504 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
860 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
358 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
by removing the heating bath
CUSTOM
Type
CUSTOM
Details
finally to 15° C
CUSTOM
Type
CUSTOM
Details
The pale yellow needles which have precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
WASH
Type
WASH
Details
washed with 300 ml of 60% strength acetic acid and 1500 ml of water in several portions
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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